N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide could involve the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis could be planned based on different synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide is characterized by the presence of a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide could be influenced by the presence of the pyrrolidine ring . The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzenesulfonamide include a melting point of 61.0 to 65.0 °C, a predicted boiling point of 326.6±45.0 °C, and a predicted density of 1.145±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Chemical Synthesis and Modification
Sulfonamide compounds are utilized in chemical syntheses, including the preparation of various heterocyclic compounds, showcasing their versatility in organic synthesis. For example, DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety indicates the potential of sulfonamides to serve as building blocks in synthesizing complex molecules (Khashi, Davoodnia, & Chamani, 2014).
Pharmacological Applications
Sulfonamides are significant in the development of pharmaceuticals, including antimicrobial and antiproliferative agents. The design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents demonstrate the ongoing research in utilizing sulfonamide derivatives for therapeutic purposes (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Antimicrobial Activity
The antimicrobial activity of sulfonamides is a well-documented area of research. Studies on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide highlight the role of sulfonamides in combating bacterial infections (Ijuomah, Ike, & Obi, 2022).
properties
IUPAC Name |
N,N-dimethyl-4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)12-6-4-11(5-7-12)14(17)16-9-8-13(10-16)22(3,18)19/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZOVZHVVTNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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